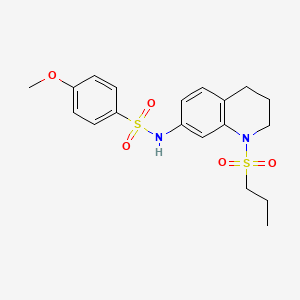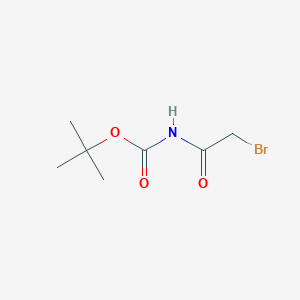
N-(2-bromoacétyl)carbamate de tert-butyle
Vue d'ensemble
Description
“tert-butyl N-(2-bromoacetyl)carbamate” is a chemical compound with the CAS Number: 96394-42-2 . It has a molecular weight of 238.08 and its IUPAC name is tert-butyl (2-bromoacetyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(2-bromoacetyl)carbamate” is 1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) . The InChI key is PIBOUPWSAWJWMG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“tert-butyl N-(2-bromoacetyl)carbamate” has a melting point of 106-107°C .Applications De Recherche Scientifique
Bloc de construction en synthèse organique
“N-(2-bromoacétyl)carbamate de tert-butyle” peut servir de bloc de construction en synthèse organique . Il peut être utilisé pour préparer d'autres molécules complexes de manière progressive, ce qui est une stratégie courante en chimie organique.
Synthèse d'espaceurs fluorés
Ce composé peut être utilisé pour préparer des espaceurs fluorés ayant des extrémités nucléophiles et électrophile . Les composés fluorés ont une large gamme d'applications en chimie médicinale et en science des matériaux en raison des propriétés uniques du fluor.
Synthèse de composés benzimidazolés
Il peut être utilisé dans la synthèse de composés hétérocycliques benzimidazolés . Ces composés présentent une activité contre un large éventail de maladies et sont utilisés dans le développement de nouveaux médicaments.
Synthèse de composés antituberculeux
Ce composé peut être utilisé dans la synthèse de nouveaux benzimidazoles qui pourraient potentiellement remplacer les benzoxa-diazoles dans certains composés antituberculeux puissants .
Synthèse d'intermédiaires de la jaspine B
“this compound” peut être utilisé dans la synthèse d'intermédiaires du produit naturel jaspine B . La jaspine B est un composé isolé de diverses éponges et a montré une activité cytotoxique contre plusieurs lignées cellulaires carcinomateuses humaines.
Études cristallographiques
Le composé peut être utilisé dans des études de cristallographie . Sa structure cristalline peut être étudiée et comparée à d'autres polymorphes, ce qui peut fournir des informations sur les interactions intermoléculaires et la similarité d'emballage.
Propriétés
IUPAC Name |
tert-butyl N-(2-bromoacetyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBOUPWSAWJWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96394-42-2 | |
| Record name | tert-butyl N-(2-bromoacetyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2589232.png)
![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)
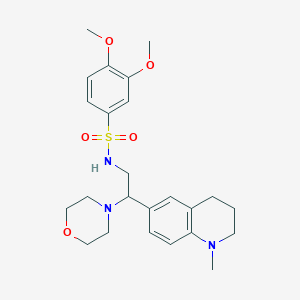

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
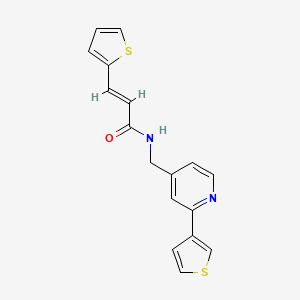
![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)
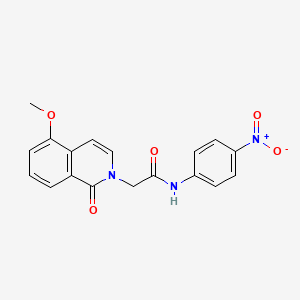
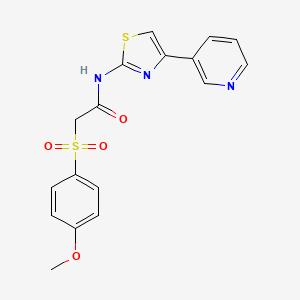
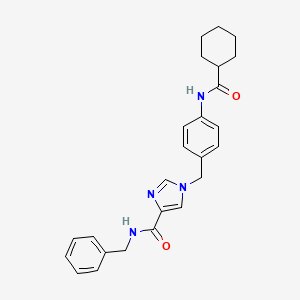
![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)
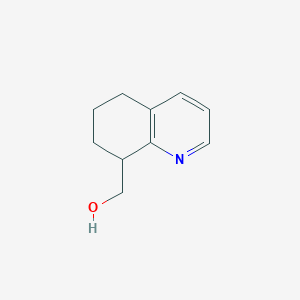
![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)
